molecular formula C21H18Cl2N2S2 B2636028 2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline CAS No. 339019-14-6

2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2636028
CAS No.: 339019-14-6
M. Wt: 433.41
InChI Key: DEDLWPYTKUIZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound 2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline (hereafter referred to as Compound A) is a tetrahydroquinazoline derivative featuring two distinct sulfanyl substituents:

  • Position 2: A (4-chlorophenyl)methylsulfanyl group.
  • Position 4: A (4-chlorophenyl)sulfanyl group.

The tetrahydroquinazoline core imparts partial saturation to the bicyclic system, likely enhancing conformational flexibility compared to fully aromatic quinazolines.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2S2/c22-15-7-5-14(6-8-15)13-26-21-24-19-4-2-1-3-18(19)20(25-21)27-17-11-9-16(23)10-12-17/h5-12H,1-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDLWPYTKUIZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride and 4-chlorothiophenol.

    Formation of Intermediates: The initial step involves the reaction of 4-chlorobenzyl chloride with 4-chlorothiophenol in the presence of a base like sodium hydroxide to form 4-chlorobenzyl sulfide.

    Cyclization: The intermediate is then subjected to cyclization with an appropriate amine, such as 2-aminobenzylamine, under acidic conditions to form the tetrahydroquinazoline core.

    Final Product:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl groups in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The chlorophenyl groups can be reduced to phenyl groups under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound. It exhibits activity against various bacterial strains, making it a candidate for antibiotic development.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.6 µg/mL
Escherichia coli31.25 µg/mL
Salmonella typhi62.5 µg/mL

In vitro studies have demonstrated that the compound's derivatives show comparable efficacy to standard antibiotics such as ciprofloxacin.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to induce apoptosis by activating caspase pathways, suggesting potential for further development as an anticancer agent .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its sulfanyl groups can be utilized in reactions to form more complex molecules.

Synthetic Route Overview:

  • Formation of Thioether Linkages : The sulfanyl groups facilitate nucleophilic substitutions.
  • Cyclization Reactions : The tetrahydroquinazoline framework is synthesized through cyclization reactions involving appropriate precursors.

Material Science Applications

The unique chemical structure of this compound allows it to be explored in material science, particularly in the development of novel polymers and coatings with antimicrobial properties.

Example Application:

Research has shown that incorporating this compound into polymer matrices enhances the antimicrobial activity of the resulting materials, making them suitable for medical devices and packaging materials .

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The chlorophenyl groups can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl groups can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Compound A

The following compounds share structural homology with Compound A , differing primarily in substituent patterns or heterocyclic modifications:

Table 1: Key Structural Features of Compound A and Analogs
Compound Name Substituents (Positions 2 & 4) Molecular Formula Molecular Weight CAS Number Reference
Compound A 2: (4-Cl-C₆H₄)CH₂S-; 4: (4-Cl-C₆H₄)S- C₂₂H₁₉Cl₂N₂S₂ 463.43 Not provided -
N-Allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine (Compound B) 2: (4-Cl-C₆H₄)CH₂S-; 4: NH-C₃H₅ (allyl) C₁₉H₂₁ClN₃S 366.91 339019-11-3
4-(2,4-Dichlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline (Compound C) 2: (4-CH₃-C₆H₄)CH₂S-; 4: (2,4-Cl₂-C₆H₃)S- C₂₂H₂₀Cl₂N₂S₂ 463.43 866049-14-1
8-(4-Chlorobenzylidene)-4-(4-chlorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinoline (Compound D) Core: Tetrahydroquinoline; substituents: benzylidene, phenyl C₂₈H₂₂Cl₂N 453.39 Not provided
2-{[(4-chlorophenyl)methyl]sulfanyl}-4-(cyclohexylsulfanyl)-5,6,7,8-tetrahydroquinazoline (Compound E) 2: (4-Cl-C₆H₄)CH₂S-; 4: C₆H₁₁S- C₂₂H₂₆ClN₂S₂ 441.03 Not provided

Detailed Analysis of Structural and Functional Differences

Compound B
  • Key Difference : The 4-position substituent is an allylamine (NH-C₃H₅) instead of a sulfanyl group.
  • This modification may enhance interactions with biological targets such as enzymes or receptors compared to the neutral sulfanyl group in Compound A .
Compound C
  • Key Differences :
    • Position 2 : (4-methylphenyl)methylsulfanyl group (electron-donating methyl vs. electron-withdrawing Cl in Compound A ).
    • Position 4 : 2,4-Dichlorophenylsulfanyl group (additional Cl at position 2).
  • Implications : The methyl group may reduce electronegativity at position 2, while the dichlorophenyl group at position 4 could increase steric hindrance and lipophilicity. These changes might influence binding specificity in medicinal chemistry applications .
Compound D
  • Core Modification: Tetrahydroquinoline instead of tetrahydroquinazoline.
  • Substituents : A benzylidene group at position 8 and a phenyl group at position 2.
  • Implications: The absence of a nitrogen atom in the fused ring (quinoline vs.
Compound E
  • Key Difference : Position 4 substituent is a cyclohexylsulfanyl group.
  • Implications : The bulky cyclohexyl group may enhance steric shielding, reducing reactivity at position 3. This could stabilize the compound against nucleophilic attacks in synthetic pathways .

Biological Activity

The compound 2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline (CAS Number: 338776-88-8) is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Formula

  • Chemical Formula : C22H21ClN2S2
  • Molecular Weight : 426.00 g/mol

Structural Features

The compound features two chlorophenyl groups and a tetrahydroquinazoline core, which is significant for its biological activity. The presence of sulfur atoms in the structure may contribute to its interaction with various biological targets.

Pharmacological Potential

Research has identified several pharmacological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Activity : Some derivatives of tetrahydroquinazolines have shown promise in inhibiting cancer cell growth through mechanisms such as apoptosis induction.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially serving as a therapeutic agent in inflammatory diseases.

The precise mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. This interaction may lead to modulation of gene expression and subsequent biological responses.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialModerate
AnticancerSignificant
Anti-inflammatoryPotentially effective

Case Study: Anticancer Activity

A study conducted on a series of tetrahydroquinazoline derivatives, including our compound of interest, demonstrated significant cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Reference
HeLa15
MCF-720

Discussion

The biological activity of This compound suggests its potential as a lead compound for drug development. The combination of its structural features and observed biological activities highlights the importance of further research to fully elucidate its mechanisms and therapeutic applications.

Future Directions

Future studies should focus on:

  • Detailed mechanism elucidation through molecular docking and in vitro assays.
  • Exploration of structure-activity relationships (SAR) to optimize the compound for enhanced efficacy and reduced toxicity.
  • In vivo studies to assess pharmacokinetics and therapeutic potential in animal models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline, and how can purity be optimized?

  • Methodology :

  • Start with the quinazoline core and introduce sulfanyl groups via nucleophilic substitution. Use 4-chlorobenzyl mercaptan and 4-chlorothiophenol as precursors.
  • Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure with 1H^1H-/13C^{13}C-NMR .
  • Optimize reaction temperature (80–100°C) to avoid side products like over-oxidized sulfones .

Q. How can the crystal structure of this compound be resolved to validate its stereochemistry?

  • Methodology :

  • Grow single crystals via slow evaporation in methanol/dichloromethane.
  • Use single-crystal X-ray diffraction (Cu-Kα radiation, 295 K) with SHELX software for refinement. Key parameters: RR-factor < 0.05, data-to-parameter ratio > 10 .
  • Compare bond lengths (e.g., C–S: ~1.81 Å) and dihedral angles with analogous tetrahydroquinazolines .

Q. What spectroscopic techniques are critical for characterizing the sulfanyl substituents?

  • Methodology :

  • NMR : Identify aromatic protons (δ 7.2–7.4 ppm) and methylene groups (δ 3.1–3.5 ppm) adjacent to sulfur.
  • IR : Confirm S–C stretching vibrations (600–700 cm1^{-1}) .
  • Mass Spectrometry : Use ESI-MS to detect molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing sulfanyl with sulfonyl groups) impact biological activity in enzyme inhibition assays?

  • Methodology :

  • Synthesize analogs via oxidation (H2 _2O2_2/acetic acid) to convert –S– to –SO2_2-.
  • Test inhibitory activity against kinases (e.g., EGFR) using fluorescence polarization assays. Compare IC50_{50} values and analyze steric/electronic effects via molecular docking (AutoDock Vina) .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data across cell lines?

  • Methodology :

  • Replicate assays under standardized conditions (e.g., MTT protocol, 48h incubation).
  • Control variables: cell passage number, serum concentration, and solvent (DMSO ≤ 0.1%).
  • Use proteomics (LC-MS/MS) to identify off-target interactions in discrepant cell lines (e.g., HepG2 vs. MCF-7) .

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

  • Methodology :

  • Prepare chiral intermediates using (R)- or (S)-BINOL catalysts.
  • Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) with polarimetric detection. Validate enantiomeric excess (>98%) via circular dichroism .

Q. What computational models predict the compound’s metabolic stability in preclinical studies?

  • Methodology :

  • Simulate Phase I metabolism (CYP3A4/2D6) using Schrödinger’s ADMET Predictor.
  • Validate in vitro with liver microsomes (human/rat) and monitor sulfoxidation metabolites via UPLC-QTOF .

Data Contradiction Analysis

Q. Why do DFT-calculated dipole moments deviate from experimental values in polar solvents?

  • Resolution :

  • Account for solvent effects (PCM model) in Gaussian calculations.
  • Measure dipole moments via dielectric spectroscopy (THF, ε = 7.5) and adjust for hydrogen bonding .

Q. How to address discrepancies in solubility measurements between DMSO and aqueous buffers?

  • Resolution :

  • Use shake-flask method with UV-Vis quantification (λ = 254 nm).
  • Adjust pH (6.8–7.4) and ionic strength (PBS vs. Tris-HCl) to mimic physiological conditions .

Tables for Key Data

Property Value Reference
Melting Point158–162°C (decomposes)
LogP (octanol/water)3.8 ± 0.2
Aqueous Solubility (25°C)12 µM (PBS), 450 µM (DMSO)
CYP3A4 Inhibition (IC50 _{50})8.7 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.